5-methoxy-2-(1H-tetrazol-1-yl)aniline
Overview
Description
5-methoxy-2-(1H-tetrazol-1-yl)aniline is a chemical compound with the empirical formula C8H9N5O . It has a molecular weight of 191.19 . This compound is a solid in form .
Molecular Structure Analysis
The SMILES string of this compound is NC1=CC(N2N=NN=C2)=CC(OC)=C1 . The InChI key is GPQFDWVYGLVWBK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-methoxy-2-(1H-tetrazol-1-yl)aniline plays a role in the synthesis of novel heterocyclic compounds. For instance, it is involved in the facile one-pot synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds have shown significant antibacterial and antifungal activities, indicating potential pharmaceutical applications (Banoji et al., 2022).
Photophysics and Electroluminescence
Research has explored the photophysical properties of compounds derived from this compound, leading to the development of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs), showcasing their potential in electroluminescence and as components in display technologies (Vezzu et al., 2010).
Catalysis and Organic Transformations
Compounds related to this compound have been investigated for their catalytic properties, particularly in the methoxycarbonylation of olefins. Palladium complexes of related ligands show promising activity in producing linear and branched esters, which are crucial intermediates in the synthesis of various organic molecules (Tshabalala et al., 2015).
Energetic Materials
The synthesis of energetic materials has also benefited from the chemical properties of this compound derivatives. These compounds serve as precursors to nitrogen-rich energetic salts with excellent detonation velocities and thermal stabilities, suggesting their potential in replacing current energetic materials in various applications (Chand et al., 2013).
Environmental Applications
Research into the oxidation of anilines by manganese dioxide includes studies on compounds related to this compound. These studies aim to understand the transformation pathways of aniline and primary aromatic amines in environmental contexts, contributing to the development of methods for water decontamination and soil remediation (Laha & Luthy, 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that 5-methoxy-2-(1h-tetrazol-1-yl)aniline may have a similar range of targets .
Mode of Action
It’s known that similar compounds can exhibit photoluminescence properties and antiferromagnetic interactions . These properties suggest that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, suggesting that this compound may have similar characteristics .
Result of Action
Similar compounds have been found to have various effects, such as lowering blood pressure and exhibiting high detonation performance , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been found to be influenced by various environmental factors, suggesting that this compound may be similarly affected .
Properties
IUPAC Name |
5-methoxy-2-(tetrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRTVSDJTGYPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357679 | |
Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569648-15-3 | |
Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.